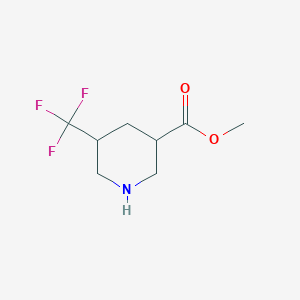

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 5-(trifluoromethyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(trifluoromethyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-(trifluoromethyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKDGRNKLVWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. The incorporation of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a chiral building block that combines these valuable features. Its structural integrity—the precise connectivity, regiochemistry, and stereochemistry—is paramount for its application in the synthesis of novel therapeutics. An unambiguous structural elucidation is therefore not merely an analytical exercise but a critical component of quality control and a prerequisite for its use in drug development pipelines. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, grounded in established analytical principles and field-proven methodologies.

Strategic Approach to Structure Elucidation

A robust structural confirmation relies on the synergistic use of multiple analytical techniques. No single method provides all the necessary information. Our strategy integrates Mass Spectrometry (for molecular weight and elemental composition), Infrared Spectroscopy (for functional group identification), and a suite of Nuclear Magnetic Resonance (NMR) experiments (for detailed connectivity and stereochemistry).

To provide a practical context, we will base our analysis on a plausible synthetic route: the catalytic hydrogenation of methyl 5-(trifluoromethyl)nicotinate. This precursor is readily accessible, and its reduction is a common method for synthesizing substituted piperidines.[1][2] The expected product, Methyl 5-(trifluoromethyl)piperidine-3-carboxylate, will likely be a mixture of cis and trans diastereomers, which our analytical workflow is designed to distinguish.

Caption: Logic flow for NMR-based structure elucidation.

Step-by-Step Interpretation:

-

Assigning the Spin Systems: Use the COSY spectrum to trace the proton-proton connectivities around the piperidine ring (H2-H3-H4-H5-H6).

-

Attaching Protons to Carbons: Use the HSQC spectrum to unambiguously assign each proton to its directly attached carbon.

-

Building the Molecular Skeleton: The HMBC spectrum is crucial for piecing together the fragments. Key correlations to look for are:

-

The OCH₃ protons to the ester carbonyl carbon (C=O) and C3.

-

The H3 proton to the ester carbonyl carbon (C=O).

-

The H5 proton to the CF₃ carbon.

-

Protons on C4 and C6 to the CF₃ carbon, confirming the position of the trifluoromethyl group.

-

-

Determining Stereochemistry (Cis vs. Trans): The relative orientation of the substituents at C3 and C5 can be determined by the ¹H-¹⁹F HOESY experiment.

-

Trans Isomer: In the more stable chair conformation, the C3 and C5 substituents will be equatorial. We would expect to see a strong NOE (through-space correlation) between the axial proton at C3 (H3ax) and the axial proton at C5 (H5ax). A key ¹H-¹⁹F HOESY correlation would be observed between the fluorine atoms of the CF₃ group and the axial protons on C4 and C6.

-

Cis Isomer: In the cis isomer, one substituent will be axial and the other equatorial. The NOE patterns will be distinctly different. For instance, if the CF₃ group is axial, strong correlations would be expected between the fluorine atoms and the axial protons at C3 and the nitrogen.

-

Part 4: Method Validation for Quality Assurance

In a drug development setting, the analytical methods used for characterization must be validated to ensure they are reliable and reproducible. [3][4][5][6][7] Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, by-products).

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The structural elucidation of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate requires a systematic and multi-faceted analytical approach. By integrating the data from High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, an unambiguous confirmation of the molecular formula, functional groups, connectivity, and relative stereochemistry can be achieved. This rigorous characterization is fundamental to ensuring the quality and consistency of this important building block for the advancement of pharmaceutical research and development.

References

-

Maegawa, T., Akashi, A., & Sajiki, H. (2006). A Mild and Practical Hydrogenation of Aromatic Rings Catalyzed by 10% Rh/C. Synlett, 2006(09), 1440-1442. Available at: [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

-

Bhatt, T., & Natte, K. (2024). A Transfer Hydrogenation Protocol for the Reduction of Quinolines, Quinoxalines, Pyridines, Pyrazines, Indoles, Benzofurans, and Furan Derivatives. Organic Letters, 26(5), 866–871. Available at: [Link]

-

Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available at: [Link]

-

Szafraniec, M. J., Szafraniec, J., Jamrógiewicz, M., & Bączek, T. (2021). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Natural Product Research, 35(23), 5225-5231. Available at: [Link]

- Google Patents. (CN1583742A) Method for preparing 4-piperidyl piperidine.

-

JEOL. (n.d.). 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. Available at: [Link]

-

ResearchGate. (2018). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available at: [Link]

-

DTIC. (1987). Piperidine Synthesis. Available at: [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

-

ResearchGate. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Available at: [Link]

-

ResearchGate. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (2003). Section of a 19 F, 1 H-HOESY NMR spectrum of 1/3 adduct (9.6 mM) at.... Available at: [Link]

-

DiVA portal. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

-

Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

-

ResearchGate. (2000). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Available at: [Link]

-

IMSERC. (n.d.). 2D HOESY Experiment. Available at: [Link]

-

Royal Society of Chemistry. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Available at: [Link]

-

YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. Available at: [Link]

-

Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Bagedar, D. R., & Shinde, D. B. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available at: [Link]

-

ResearchGate. (2007). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

-

GxP-CC. (2024). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]

-

Dewis, L., et al. (2019). Improving the Accuracy of 1 H- 19 F Internuclear Distance Measurement Using 2D 1 H- 19 F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149. Available at: [Link]

-

DePue, J. S., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(26), 4193-4196. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2014). 1D Selective 1H - 19F HOESY. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Within the realm of nitrogen-containing heterocycles, trifluoromethylated piperidines are privileged structures, appearing in a growing number of bioactive compounds and clinical candidates. This guide provides a comprehensive technical overview of a specific, yet increasingly important building block: Methyl 5-(trifluoromethyl)piperidine-3-carboxylate. As a Senior Application Scientist, my objective is to present not just the what, but the why—elucidating the chemical principles and practical considerations that underpin the synthesis, characterization, and application of this versatile compound.

Molecular Identification and Physicochemical Properties

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a disubstituted piperidine derivative. The presence of two substituents on the piperidine ring at positions 3 and 5 gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers.

A crucial identifier for any chemical entity is its CAS Registry Number. For the cis-isomer of the hydrochloride salt of this compound, the CAS number is 2007924-97-0[1]. The free base is associated with CAS number 1269755-53-4.

Table 1: Key Identifiers and Physicochemical Data

| Identifier | Value | Source |

| Chemical Name | Methyl 5-(trifluoromethyl)piperidine-3-carboxylate | N/A |

| CAS Number | 1269755-53-4 (free base) | Commercial Vendor Data |

| CAS Number | 2007924-97-0 (cis-hydrochloride salt) | [1] |

| Molecular Formula | C₈H₁₂F₃NO₂ | [2] |

| Molecular Weight | 211.18 g/mol | [2] |

| InChIKey (cis-HCl salt) | SOQCKSUYTCVIEI-IBTYICNHSA-N | [1] |

| Canonical SMILES (cis-HCl salt) | COC(=O)C1CC(CNC1)C(F)(F)F.Cl | [1] |

The Strategic Importance of the Trifluoromethylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations, which is critical for precise interactions with biological targets[3]. The introduction of a trifluoromethyl (CF₃) group offers several strategic advantages in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a compound's ability to cross cell membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. This, in turn, affects solubility, receptor binding, and pharmacokinetic properties.

-

Conformational Control: The steric bulk of the CF₃ group can influence the conformational preference of the piperidine ring, locking it into a specific chair or twist-boat conformation that may be optimal for binding to a target protein.

The combination of a methyl carboxylate at the 3-position and a trifluoromethyl group at the 5-position provides a versatile platform for further chemical elaboration, making this molecule a valuable building block in the synthesis of more complex and potent drug candidates.

Synthesis Strategies and Methodologies

The synthesis of substituted piperidines is a well-established field in organic chemistry. For a 3,5-disubstituted pattern as seen in Methyl 5-(trifluoromethyl)piperidine-3-carboxylate, a common and effective approach involves the modification of a pre-existing heterocyclic core.

Conceptual Synthesis Workflow

A plausible and efficient synthetic route would likely start from a readily available piperidine-3-carboxylic acid derivative. The introduction of the trifluoromethyl group is a key challenge, and several methods exist for trifluoromethylation in organic synthesis.

Caption: A conceptual workflow for the synthesis of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate.

Exemplary Protocol: A Hypothetical Approach Based on Known Chemistry

Step 1: N-Protection of a Piperidine-3-carboxylate Derivative

The secondary amine of a starting piperidine-3-carboxylate would first be protected to prevent unwanted side reactions. A common choice is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

Step 2: Introduction of the Trifluoromethyl Moiety

This is the most critical step. One potential strategy involves the conjugate addition of a trifluoromethyl nucleophile to an appropriate α,β-unsaturated ester precursor derived from the protected piperidine.

Step 3: Esterification

If the starting material is a carboxylic acid, the final step would be the esterification to the methyl ester. This can be achieved under standard conditions, for example, by reacting the carboxylic acid with methanol in the presence of an acid catalyst or by treatment with a methylating agent like methyl iodide in the presence of a base.

Step 4: Deprotection (Optional)

If the final product is desired as the free secondary amine, the N-protecting group would be removed in the final step.

Spectroscopic Characterization

Definitive structural elucidation of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to the piperidine ring protons, likely in the range of 1.5-3.5 ppm. The chemical shifts and coupling patterns will be complex due to the disubstitution and will differ between the cis and trans isomers. - A singlet for the methyl ester protons around 3.7 ppm. - A signal for the NH proton of the piperidine ring (if unprotected). |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester at ~170-175 ppm. - A quartet for the trifluoromethyl carbon, with a large one-bond C-F coupling constant. - Signals for the carbons of the piperidine ring. - A signal for the methyl ester carbon around 52 ppm. |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the exact mass of the molecule. - Characteristic fragmentation patterns, including the loss of the methoxy group or the entire ester group. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹. - C-F stretching bands in the region of 1000-1350 cm⁻¹. - N-H stretching band (if unprotected) around 3300-3500 cm⁻¹. |

Applications in Research and Drug Development

Trifluoromethyl-substituted piperidines are highly sought-after building blocks in the pharmaceutical industry. Their incorporation into lead compounds can lead to improved drug-like properties.

Caption: The role of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate in the drug discovery pipeline.

The presence of both a reactive ester handle and a metabolically robust trifluoromethyl group makes this compound particularly valuable. The ester can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, allowing for the exploration of a wide range of chemical space. This enables medicinal chemists to fine-tune the properties of a lead molecule to achieve the desired potency, selectivity, and pharmacokinetic profile.

Derivatives of trifluoromethyl-substituted piperidines have been investigated for a variety of therapeutic areas, including as inhibitors of enzymes and as ligands for receptors in the central nervous system.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential. While specific toxicity data for Methyl 5-(trifluoromethyl)piperidine-3-carboxylate are not available, it should be handled with the standard precautions for laboratory chemicals.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Safety: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

Conclusion

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a modifiable functional group and a strategically important trifluoromethyl substituent on a privileged piperidine scaffold makes it a powerful tool for medicinal chemists. While detailed experimental data in the public domain remains somewhat limited, this guide has provided a comprehensive overview of its key identifiers, strategic importance, likely synthetic approaches, and potential applications. As the demand for more effective and safer therapeutics continues to grow, the utility of such well-designed, fluorinated building blocks is only set to increase.

References

-

PubChem. Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. ethyl 1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Butkute, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4483. [Link]

-

Mughal, E. U., et al. (2023). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. PubChemLite - Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride (C8H12F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Introduction: The Significance of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate in Modern Drug Discovery

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a key building block in contemporary medicinal chemistry. The piperidine scaffold is a prevalent feature in a multitude of clinically successful drugs and natural products.[1] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.[2][3] The ester functionality at the 3-position provides a versatile handle for further synthetic modifications, making this molecule a valuable intermediate in the synthesis of complex pharmaceutical agents.

Given its integral role in the drug development pipeline, a thorough understanding of the stability and optimal storage conditions for Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is paramount. Chemical degradation can lead to the formation of impurities, which may compromise the safety and efficacy of the final drug product, as well as lead to inconsistent results in biological assays. This guide provides a comprehensive overview of the factors influencing the stability of this compound, proposes potential degradation pathways based on its chemical structure, and outlines a detailed protocol for conducting forced degradation studies.

Factors Influencing the Stability of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

The stability of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is primarily influenced by its functional groups: a secondary amine within the piperidine ring, a methyl ester, and a trifluoromethyl group. The interplay of these groups dictates the molecule's susceptibility to various environmental factors.

Hydrolytic Stability: The Vulnerability of the Ester Linkage

The methyl ester group is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, 5-(trifluoromethyl)piperidine-3-carboxylic acid, and methanol.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. The hydrolysis of piperine, which contains an amide linkage, is often carried out under basic conditions.[4] While an ester is more labile than an amide, this highlights the general susceptibility of such functional groups to basic hydrolysis.

Oxidative Stability: The Reactivity of the Piperidine Nitrogen

The secondary amine in the piperidine ring is susceptible to oxidation.[5] Oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of various degradation products. Potential oxidative degradation pathways include:

-

N-Oxide Formation: The nitrogen atom can be oxidized to form the corresponding N-oxide.

-

Ring Opening: More aggressive oxidation can lead to the cleavage of the piperidine ring.

Thermal Stability: Potential for Decomposition at Elevated Temperatures

While many heterocyclic compounds exhibit considerable thermal stability, high temperatures can promote degradation.[6] For Methyl 5-(trifluoromethyl)piperidine-3-carboxylate, potential thermal degradation pathways could involve:

-

Decarboxylation: Although less common for methyl esters compared to free carboxylic acids, at very high temperatures, decarboxylation could potentially occur.

-

Ring Fragmentation: Extreme heat can lead to the fragmentation of the piperidine ring.

The trifluoromethyl group is generally considered to be very stable and is often introduced to block metabolic oxidation.[7] However, extreme thermal conditions could potentially lead to its degradation.

Photostability: The Influence of Light

Proposed Degradation Pathways

Based on the chemical functionalities of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate, the following degradation pathways are proposed. It is crucial to note that these are hypothetical and would need to be confirmed through experimental forced degradation studies.

Caption: Hypothetical degradation pathways for Methyl 5-(trifluoromethyl)piperidine-3-carboxylate.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate, the following storage and handling conditions are recommended. These are based on general best practices for similar chemical compounds and aim to mitigate the risks of the degradation pathways discussed above.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. | Minimizes the rate of all potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the secondary amine. |

| Light | Keep in a dark place, protected from light. | Prevents potential photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis of the methyl ester. |

| Container | Use a chemically resistant container, such as amber glass. | Ensures no leaching or reaction with the storage vessel. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10] The following is a comprehensive, step-by-step protocol for conducting such a study on Methyl 5-(trifluoromethyl)piperidine-3-carboxylate.

Objective

To investigate the degradation of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials and Reagents

-

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate (high purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H2O2), 3% and 30%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 3, 7, and 9)

-

Calibrated stability chambers (for thermal and photostability)

-

pH meter

-

HPLC system with a UV or PDA detector

Experimental Workflow

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve Methyl 5-(trifluoromethyl)piperidine-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep the vials at room temperature.

-

Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and keep at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and 30% H2O2 in separate vials. Keep the vials at room temperature, protected from light.

-

Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for piperidine derivatives.[11][12] The mobile phase could consist of a mixture of a phosphate buffer and acetonitrile, run in a gradient or isocratic mode. Detection can be performed at a suitable UV wavelength.

-

-

Data Evaluation:

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

-

The stability-indicating method should be able to resolve the parent peak from all major degradation product peaks.[13]

-

If significant degradation is observed, further characterization of the degradants using techniques like LC-MS/MS can be performed to elucidate their structures.

-

Conclusion: Ensuring the Integrity of a Key Pharmaceutical Building Block

A comprehensive understanding of the chemical stability of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is essential for its effective use in research and drug development. This guide has outlined the key factors that can influence its stability, proposed potential degradation pathways, and provided a detailed protocol for experimental verification. By adhering to the recommended storage and handling conditions and by performing thorough stability assessments, researchers can ensure the quality and reliability of this important synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Biosynce. (2025). What are the detection methods for piperidine? - Blog.

- Wikipedia. (2024). Protecting group.

- McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12675–12685.

- MDPI. (2022).

- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.

- ResearchGate. (2016).

- Sciencemadness.org. (2018).

- ResearchGate. (2021).

- PubMed. (2021).

- Benchchem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

- DTIC. (2025). Piperidine Synthesis.

- MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- MDPI. (2020).

- ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine.

- International Journal of Pharmaceutical Research. (2019).

- PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.

- PubMed. (2014).

- LookChem. (n.d.). Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride.

- National Bureau of Standards. (1955).

- Royal Society of Chemistry. (2022).

- Royal Society of Chemistry. (2021). Trifluoromethylated thermally activated delayed fluorescence molecule as a versatile photocatalyst for electron-transfer- and energy-transfer-driven reactions.

- PubMed Central. (2013). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors.

- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.

- UNODC. (n.d.).

- TCI Chemicals. (n.d.).

- PubMed. (2024). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024.

- ResearchGate. (n.d.).

- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- MDPI. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- MDPI. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.

- YouTube. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview.

- PubChem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosynce.com [biosynce.com]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Technical Whitepaper: Physicochemical Profiling of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Executive Summary

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] It serves as a critical "polar hydrophobic" building block, bridging the gap between the metabolic stability of trifluoromethyl groups and the vector-defined geometry of the piperidine ring.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, conformational dynamics, and synthetic utility, designed specifically for drug development scientists optimization of ADME profiles.[1]

Chemical Identity & Stereochemistry

The molecule exists as a 3,5-disubstituted piperidine, giving rise to distinct diastereomers (cis and trans) and their respective enantiomers.[1] The relative stereochemistry significantly impacts the vector orientation of the substituent groups, a critical factor in structure-based drug design (SBDD).[1]

| Property | Specification |

| IUPAC Name | Methyl 5-(trifluoromethyl)piperidine-3-carboxylate |

| CAS Number (HCl) | 2007924-97-0 (cis-isomer specific) |

| Molecular Formula | C₈H₁₂F₃NO₂ |

| Molecular Weight | 211.18 g/mol (Free Base); 247.64 g/mol (HCl Salt) |

| SMILES | COC(=O)C1CNCC(C1)C(F)(F)F |

| Stereocenters | C3 and C5 |

Physicochemical Profile

The introduction of the trifluoromethyl (-CF₃) group at the C5 position fundamentally alters the physicochemical landscape of the nipecotic acid core.[1]

Basicity Attenuation (pKa)

Unlike unsubstituted piperidine (pKa ~11.2), the target molecule exhibits significantly reduced basicity due to the cumulative electron-withdrawing inductive effects (-I) of both the ester and the trifluoromethyl group.[1]

-

Estimated pKa: 7.8 – 8.5[1]

-

Mechanism: The -CF₃ group at C5 exerts a through-bond inductive effect that pulls electron density away from the nitrogen lone pair.[1] This lowers the energy of the HOMO, making the nitrogen less available for protonation at physiological pH.

-

Implication: At pH 7.4, a significant fraction of the molecule exists as the neutral free base compared to standard piperidines.[1] This enhances membrane permeability (P_app) by reducing the energetic penalty of desolvation.

Lipophilicity (LogP/LogD)

The -CF₃ group is highly lipophilic, often described as a "super-methyl" group, but with a unique dipole.[1]

-

Calculated LogP (cLogP): ~1.8 – 2.1

-

Comparison: Methyl nipecotate (unsubstituted) has a LogP of ~0.3. The addition of -CF₃ increases lipophilicity by approximately 1.5–1.8 log units.[1]

-

Lipophilic Efficiency (LipE): The scaffold offers a favorable LipE profile by adding bulk and metabolic stability without the excessive lipophilicity associated with longer alkyl chains.

Solubility

-

Free Base: Highly soluble in organic solvents (DCM, MeOH, DMSO).[1] Moderate aqueous solubility due to the polar ester and amine.[1]

-

HCl Salt: High aqueous solubility (>50 mg/mL). Hygroscopic nature requires storage under desiccant.[1]

Structural Biology & Conformational Analysis

The "Fluorine Effect" dictates the preferred conformation of the piperidine ring.[1] The bulky -CF₃ group (A-value ~2.1 kcal/mol) strongly prefers the equatorial position to avoid 1,3-diaxial strain.[1]

-

Cis-Isomer (3,5-cis): Both the ester (C3) and -CF₃ (C5) groups can adopt equatorial positions in a chair conformation.[1] This is the thermodynamically preferred diastereomer.[1]

-

Trans-Isomer (3,5-trans): Forces one substituent into an axial position if the ring remains in a chair form, creating significant steric strain or forcing a twist-boat conformation.[1]

Visualization: Conformational Dynamics

The following diagram illustrates the conformational equilibrium and the stabilizing factors.

Caption: Conformational drivers showing the thermodynamic preference for the diequatorial cis-isomer.

Synthetic Accessibility & Workflow

The synthesis typically proceeds via the reduction of pyridine precursors.[1] This route is favored for its scalability and ability to control stereochemistry via catalytic hydrogenation.[1]

Protocol: Catalytic Hydrogenation Route

-

Starting Material: Methyl 5-(trifluoromethyl)nicotinate.[1]

-

Catalyst: PtO₂ (Adams' Catalyst) or Rh/Al₂O₃ (to minimize defluorination).

-

Conditions: 50 psi H₂, MeOH/AcOH solvent system. Acidic media promotes protonation of the pyridine nitrogen, facilitating reduction.[1]

-

Workup: Filtration of catalyst, neutralization, and extraction.[1]

-

Purification: The cis isomer is often the major product.[1] Diastereomeric separation (if required) is achieved via column chromatography or recrystallization of the HCl salt.

Visualization: Synthesis Pathway

Caption: Standard reduction pathway from aromatic pyridine precursor to saturated piperidine.

Applications in Drug Design

This scaffold is utilized to modulate the properties of lead compounds in three key ways:

-

Metabolic Blocking: The C5 position in piperidines is a common site for oxidative metabolism (CYP450-mediated hydroxylation).[1] The -CF₃ group blocks this site, extending half-life (

).[1] -

Bioisosterism: It acts as a bioisostere for nipecotic acid derivatives, often used in GABA uptake inhibitors (e.g., Tiagabine analogs).

-

Selectivity Filter: The specific vector of the -CF₃ group can induce steric clashes in off-target proteins while maintaining affinity for the primary target.[1]

Handling & Safety (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO₂ from air; store as HCl salt for long-term stability.

References

-

Capot Chemical. (2024).[1] Specifications of methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride. Link

-

Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[1] Link[1]

-

PubChem. (2025).[2][4] Compound Summary: Methyl 5-(trifluoromethyl)piperidine-2-carboxylate (Analog Reference).[1] Link

-

Sigma-Aldrich. (2024).[1] Product Specification: Methyl piperidine-3-carboxylate. Link

-

University of Tartu. (2025). pKa Values of Bases in Nonaqueous Solvents. Link

Sources

Technical Monograph: Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Safe Handling, Strategic Utilization, and Quality Assurance

Strategic Significance in Drug Discovery

In modern medicinal chemistry, Methyl 5-(trifluoromethyl)piperidine-3-carboxylate represents a high-value "scaffold" building block. Its utility is driven by the Fluorine Effect : the strategic introduction of a trifluoromethyl (

-

Metabolic Stability: The electron-withdrawing

group deactivates the piperidine ring toward oxidative metabolism (P450 enzymes), extending the half-life of derived drug candidates. -

Conformational Locking: The steric bulk of the

group (similar to an isopropyl group) forces the piperidine ring into specific chair conformations, reducing entropic penalties during ligand-protein binding. -

Lipophilicity Modulation: It enhances membrane permeability without the solubility penalties often associated with simple alkyl chains.

Physicochemical Profile & Identification

Note on Stereochemistry: This compound possesses two chiral centers (C3 and C5). Commercial supplies are often racemic mixtures of cis or trans diastereomers, or enantiopure salts. Always verify the specific stereochemical designation of your batch.

| Property | Data |

| IUPAC Name | Methyl 5-(trifluoromethyl)piperidine-3-carboxylate |

| CAS Number | 1263376-73-1 (cis-HCl salt) / 1269755-53-4 (generic) |

| Molecular Formula | |

| Molecular Weight | 211.18 g/mol (Free Base) |

| Physical State | Viscous oil (Free Base) or White Solid (HCl Salt) |

| Solubility | Soluble in DMSO, MeOH, DCM. Limited solubility in water (unless salt form). |

| pKa (Calc) | ~8.5 (Piperidine NH) |

Hazard Landscape & Risk Assessment

While this compound shares standard risks with secondary amines, the fluorinated moiety introduces specific combustion hazards.

3.1 GHS Classification (Self-Classification based on SAR)

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[1]

3.2 The "Fluorine Factor": Thermal Decomposition

CRITICAL WARNING: Unlike standard organic amines, this compound releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

-

Fire Scenario: Do not rely on standard organic vapor masks. Use positive pressure Self-Contained Breathing Apparatus (SCBA).

-

Glassware: Avoid etching; prolonged storage of the free base in glass at high temperatures may lead to minor leaching if trace HF is generated (rare, but possible in degraded samples).

The "Self-Validating" Handling Protocol

To ensure experimental success and safety, you must treat the storage and handling of this compound as a closed-loop system . The following protocol includes "Checkpoints" to validate compound integrity before you commit valuable reagents.

4.1 Storage Architecture

-

Temperature: Store at -20°C . The ester moiety is susceptible to hydrolysis; the amine is susceptible to oxidation.

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. The secondary amine readily reacts with atmospheric

to form carbamates (white crust), altering stoichiometry.

4.2 Quality Assurance Checkpoint (The "Null Hypothesis" Test)

Before using a batch stored for >3 months, run a quick

-

Validation Signal 1 (Ester Integrity): Look for the sharp methyl ester singlet around 3.6–3.7 ppm .

-

Failure Mode: If this peak diminishes and a broad exchangeable peak appears >10 ppm, hydrolysis to the carboxylic acid has occurred.

-

-

Validation Signal 2 (Amine Purity): Check for peak broadening or splitting in the piperidine ring protons.

-

Failure Mode: Indicates carbamate formation from

absorption.

-

4.3 Air-Free Transfer Workflow

Use this workflow to prevent degradation during reaction setup.

Figure 1: Air-free transfer workflow to prevent hydrolysis and carbamate formation.

Experimental Best Practices

5.1 Reaction Optimization

-

Base Selection: When coupling the amine, avoid strong nucleophilic bases (like LiOH or NaOH) unless hydrolysis is intended. Use non-nucleophilic organic bases (DIPEA,

) or weak inorganic bases ( -

Acylation/Alkylation: The secondary amine at N1 is the primary nucleophile. The steric influence of the C5-

group is distal but can affect the ring pucker.-

Insight: If N-alkylation yields are low, consider that the

group may be enforcing a conformation that sterically hinders the N-lone pair approach depending on the specific isomer (cis vs. trans).

-

5.2 Deprotection (If using N-Boc variants)

If your starting material is the N-Boc protected analog:

-

Reagent: Use

in Dioxane or TFA/DCM. -

Caution: The

group is electron-withdrawing, which destabilizes the intermediate carbocation in some deprotection mechanisms, potentially slowing down the reaction compared to non-fluorinated piperidines. Monitor by LCMS; do not assume standard timelines.

Emergency Response Protocols

In the event of exposure, the presence of the trifluoromethyl group dictates a heightened level of caution regarding potential fluoride ion release, although the primary immediate risk is caustic amine burn.

Figure 2: Emergency decision tree highlighting specific fluoride considerations.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Methyl piperidine-3-carboxylate derivatives. Merck KGaA.

-

Champagne, P. A., et al. (2015). Trifluoromethylation of Piperidines: Stereoelectronic Effects. Chemical Reviews, 115(17), 9073-9174.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine derivatives.

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Fluorinated Piperidines.

Sources

An In-depth Technical Guide to the Stereochemistry of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemistry of bioactive molecules is paramount. The precise three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the stereochemistry of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate, a substituted piperidine scaffold of significant interest in medicinal chemistry.

The presence of two stereocenters at the C3 and C5 positions of the piperidine ring gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These consist of two pairs of enantiomers and two pairs of diastereomers (cis and trans isomers). The trifluoromethyl group, a common bioisostere in drug design, adds another layer of complexity and potential for stereospecific interactions with biological targets.[1] This guide will delve into the synthesis of these stereoisomers, methods for their separation and purification, and analytical techniques for the determination of their stereochemical integrity.

The Strategic Importance of Stereoisomerism

The differential biological activity of stereoisomers is a well-established principle in pharmacology. For piperidine-containing compounds, the orientation of substituents on the ring dictates their interaction with protein binding pockets.[2][3] Therefore, the ability to synthesize and isolate stereochemically pure isomers of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a critical step in unlocking its full therapeutic potential and ensuring a favorable safety profile.

Synthetic Strategies for Stereocontrol

The synthesis of substituted piperidines can be approached through various methods, with stereocontrol being a key challenge. A common and effective strategy involves the reduction of a corresponding substituted pyridine precursor.

Diastereoselective Reduction of Pyridine Precursors

A foundational approach to obtaining the piperidine ring is the hydrogenation of a suitably substituted pyridine, such as Methyl 5-(trifluoromethyl)nicotinate. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, often favoring the formation of the cis diastereomer.[4][5]

Protocol 1: Diastereoselective Hydrogenation

-

Dissolution: Dissolve Methyl 5-(trifluoromethyl)nicotinate in a suitable solvent, such as methanol or acetic acid.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) at room temperature until the reaction is complete, as monitored by an appropriate technique like TLC or LC-MS.

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product, which is often a mixture of diastereomers, with the cis isomer predominating.[4][5]

Epimerization for Accessing the trans Diastereomer

The thermodynamically less stable cis isomer can be converted to the more stable trans isomer through epimerization at the C3 position. This is typically achieved by treating the cis isomer with a strong base.[4]

Protocol 2: Base-Catalyzed Epimerization

-

Dissolution: Dissolve the cis-Methyl 5-(trifluoromethyl)piperidine-3-carboxylate in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Base Addition: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as potassium tert-butoxide or lithium diisopropylamide (LDA).

-

Equilibration: Allow the reaction to stir for a specified period to reach thermodynamic equilibrium.

-

Quenching: Quench the reaction with a proton source, such as saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify by column chromatography to isolate the trans diastereomer.[4]

Chiral Resolution of Enantiomers

Once the diastereomers are separated, the resolution of the enantiomeric pairs is the next critical step. This can be accomplished through several techniques, with chiral chromatography being one of the most powerful and widely used methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Protocol 3: Chiral HPLC Resolution

-

Column Selection: Select an appropriate chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Injection and Elution: Inject the racemic mixture of either the cis or trans diastereomer onto the column and elute with the optimized mobile phase.

-

Fraction Collection: Collect the separated enantiomers as they elute from the column, guided by UV detection.

-

Purity Analysis: Analyze the enantiomeric purity of the collected fractions using the same chiral HPLC method.

Analytical Characterization of Stereoisomers

The unambiguous determination of the relative and absolute stereochemistry of each isomer is essential. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers. The coupling constants (J-values) between the protons at C3 and C5 can provide valuable information about their dihedral angles and thus their relative orientation.[4][6] For cis isomers, the substituents at C3 and C5 are on the same side of the ring, leading to different coupling constants compared to the trans isomers where they are on opposite sides.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.[5][6][7] This technique is invaluable for unequivocally assigning the R/S configuration of each stereocenter.

Analytical Methods for Stereochemical Purity

Ensuring the stereochemical purity of the isolated isomers is a critical quality control step. Several analytical techniques are available for this purpose.[8]

| Analytical Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential partitioning between a chiral stationary phase and a liquid mobile phase. | High resolution, widely applicable. | Can require method development. |

| Chiral SFC | Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase. | Faster separations, lower solvent consumption than HPLC. | Requires specialized instrumentation. |

| Chiral GC | Differential partitioning between a chiral stationary phase and a gaseous mobile phase. | High efficiency, suitable for volatile compounds. | May require derivatization. |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with different NMR spectra. | Provides structural information. | Lower sensitivity, may require higher concentrations. |

Table 1: Comparison of analytical techniques for determining stereochemical purity.[8]

Biological Implications and Future Directions

The trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The distinct spatial arrangement of the trifluoromethyl and methyl ester groups in the four stereoisomers of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate will likely lead to different biological activities. For instance, one stereoisomer may exhibit potent and selective activity against a specific target, while others may be inactive or have off-target effects.[2][3]

Future research should focus on the asymmetric synthesis of each stereoisomer to avoid the need for challenging chiral resolutions. Furthermore, the biological evaluation of each pure stereoisomer is crucial to establish a clear structure-activity relationship and identify the optimal candidate for further drug development.

Conclusion

The stereochemistry of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate presents both a challenge and an opportunity in drug discovery. A systematic approach involving diastereoselective synthesis, epimerization, chiral resolution, and rigorous analytical characterization is essential for isolating and validating each of the four stereoisomers. This detailed investigation is a prerequisite for understanding the nuanced structure-activity relationships and ultimately identifying a clinical candidate with an optimal efficacy and safety profile. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists working with this and other complex chiral molecules.

References

-

J. D. Firth, et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Shaabani, A. (2010). and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[4][9][10]triazolo. ResearchGate. [Link]

-

Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

-

El-Sabbagh, N. A., et al. (2021). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules. [Link]

-

Various Authors. (2024). RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

-

Various Authors. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Various Authors. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry. [Link]

-

Various Authors. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ResearchGate. [Link]

-

Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

-

Various Authors. (n.d.). Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. ResearchGate. [Link]

-

Various Authors. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed. [Link]

-

Various Authors. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. American Chemical Society. [Link]

-

Various Authors. (n.d.). B(C6F5)3-catalyzed TMSOTf-assisted intermolecular redox-neutral cyclization of N,N-dialkyl arylamines and allylic esters. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

-

Various Authors. (2007). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

-

Macchia, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Methyl 5-(trifluoromethyl)piperidine-3-carboxylate in Drug Design

This guide outlines the strategic application, handling, and synthetic utility of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate in medicinal chemistry.

Executive Summary

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a high-value bifunctional building block designed for "Lead Optimization" and "Fragment-Based Drug Discovery" (FBDD). It combines a privileged pharmacophore (piperidine) with a metabolic blocker (

Key Strategic Advantages:

-

Modulation: The electron-withdrawing

-

Metabolic Stability: The

group at the C5 position blocks oxidative metabolism (CYP450) at a typically labile site. -

Vector Control: The 3,5-substitution pattern allows for vectors that exit the core scaffold at defined angles, accessing chemical space distinct from standard 4-substituted piperidines.

Chemical Profile & Conformational Analysis[1][2][3][4]

Structural Dynamics

Unlike simple piperidines, this 3,5-disubstituted scaffold exhibits complex conformational behavior. The interplay between the

-

The "Fluorine Effect": Recent studies on fluorinated piperidines suggest a counter-intuitive "axial preference" for electronegative substituents due to charge-dipole interactions and hyperconjugation (

) [2, 3].[1] -

Implication: In the cis-diastereomer, the molecule may adopt a conformation where the

is axial to minimize dipole repulsion with the lone pair on the nitrogen, creating a compact, globular shape rather than a flat, extended one.

Physicochemical Properties

| Property | Value (Approx.) | Impact on Drug Design |

| MW | 211.18 g/mol | Ideal fragment size (Rule of 3 compliant). |

| cLogP | ~1.8 | |

| ~8.5 - 9.0 | Lower than unsubstituted piperidine (~11.0), improving oral bioavailability and safety profile [1]. | |

| H-Bond Donors | 1 (NH) | Available for interaction or further functionalization. |

Synthetic Utility & Protocols

The following protocols are designed for high-throughput library generation and scaffold morphing.

Diagram: Divergent Synthesis Workflow

Figure 1: Divergent synthetic pathways from the parent pyridine precursor to diverse medicinal chemistry scaffolds.

Protocol A: Preparation from Pyridine Precursor

Note: If purchasing the commercial HCl salt, skip to Protocol B.

Objective: Synthesis of the piperidine core via catalytic hydrogenation.

Rationale: Platinum oxide (

-

Setup: Charge a high-pressure hydrogenation vessel with Methyl 5-(trifluoromethyl)nicotinate (1.0 equiv) and Methanol (0.1 M concentration).

-

Catalyst: Add

(Adams' Catalyst) (5-10 wt%). Caution: Pyrophoric. -

Acidification: Add concentrated HCl (1.1 equiv) to protonate the pyridine, facilitating reduction.

-

Reaction: Pressurize to 50 psi

and stir at RT for 12–24 hours. -

Workup: Filter through a Celite pad (rinse with MeOH). Concentrate the filtrate to yield the HCl salt .

-

QC: Verify disappearance of aromatic protons via

-NMR.

Protocol B: General Amide Coupling (Library Synthesis)

Objective: Functionalization of the secondary amine to create a library of amides.

Context: This protocol uses HATU, which is robust for sterically hindered amines (due to the adjacent ester and

-

Reagents:

-

Carboxylic Acid (

): 1.0 equiv[2] -

Scaffold (HCl salt): 1.0 equiv

-

HATU: 1.2 equiv

-

DIPEA (Diisopropylethylamine): 3.0 equiv

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Dissolve

in DMF.[2] -

Add HATU and stir for 5 mins to activate the acid.

-

Add the Scaffold (HCl salt) followed immediately by DIPEA.

-

Stir at RT for 2–4 hours.

-

-

Purification:

-

Dilute with EtOAc, wash with Sat.

, Water, and Brine. -

Dry over

and concentrate. -

Alternative: Direct injection of the reaction mixture onto Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Protocol C: Regioselective Hydrolysis

Objective: Exposing the carboxylic acid for fragment growing without affecting the

-

Dissolution: Dissolve the ester (1.0 equiv) in THF:Water (3:1) .

-

Base: Add LiOH

(2.0 equiv). Avoid NaOH if the -

Temperature: Stir at 0°C to RT . Heating may cause epimerization at the C3 position.

-

Quench: Acidify carefully to pH 4 with 1N HCl and extract with EtOAc [4].

Mechanistic Insight & Case Studies

Case Study: ADAMTS7 Inhibitors

In the development of inhibitors for ADAMTS7 (a metalloprotease linked to coronary heart disease), piperidine carboxylates serve as critical linkers. The introduction of the

The "Fluorine Scan" Effect

Replacing a hydrogen or methyl group with a trifluoromethyl group on the piperidine ring often results in:

-

Increased Lipophilicity:

. -

Decreased Basicity:

. -

Conformational Locking: The high energy barrier of rotating the

bond can rigidify the ring, reducing the entropic penalty upon protein binding.

Diagram: Conformational Equilibrium

Figure 2: The equilibrium between axial and equatorial conformers is solvent-dependent, a critical factor when docking these molecules into protein active sites.

Safety & Handling

-

Hazards: The HCl salt is an irritant to eyes, respiratory system, and skin.

-

Stability: Hygroscopic. Store in a desiccator at -20°C.

-

Reactivity: The

group is generally inert, but strong reducing agents (e.g.,

References

-

Le Roch, M., et al. (2024).[3] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. Link

-

Grygorenko, O. O., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[4] Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Nuti, E., et al. (2024).[2][3][5] Design and synthesis of novel hydroxamate-based arylsulfonamide ADAMTS7 inhibitors. RSC Medicinal Chemistry.[2] Link

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Part 1: Strategic Overview & Regioselectivity Logic

Application Note: Catalytic Methods for Piperidine Functionalization

Piperidine is the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Fentanyl, Donepezil, Ibrutinib). However, its saturation renders it chemically inert compared to pyridine, creating a "chemical space" problem: most accessible analogs are flat aromatics, while 3D sp³-rich scaffolds are harder to diversify.

This guide details three distinct catalytic strategies to functionalize the piperidine core at the

Decision Tree: Selecting the Right Methodology

The choice of method depends strictly on the target position and the tolerance for protecting groups.

Figure 1: Strategic decision tree for piperidine functionalization based on target regiochemistry.

Part 2: Detailed Protocols

Protocol A: Photoredox -Arylation (MacMillan Type)

Target: C2-Arylation with high diastereoselectivity.

Mechanism: This method utilizes visible light to generate a high-energy

Materials:

-

Catalyst:

(fac-tris(2-phenylpyridine)iridium(III)) [CAS: 94928-86-6] -

Substrate: N-Boc-4-methylpiperidine (Model substrate)

-

Coupling Partner: 1,4-Dicyanobenzene (DCB)[1]

-

Solvent: DMSO or DMA (Degassed)

-

Light Source: 34 W Blue LED lamp (approx. 450 nm)

Step-by-Step Workflow:

-

Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with:

- (1.0 mol %)

-

N-Boc-piperidine substrate (1.0 equiv, 0.5 mmol)

-

1,4-Dicyanobenzene (1.5 equiv)

- (1.2 equiv) or CsOAc (for vinylation)

-

Solvent: DMSO (0.1 M concentration)

-

Degassing: If not in a glovebox, seal the vial with a septum and sparge with

for 15 minutes. Critical: Oxygen quenches the excited Ir(III) state. -

Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain temperature at ~25°C. Stir vigorously.

-

Monitoring: Run for 18–24 hours. The mixture will turn dark. Monitor by LC-MS for the consumption of the nitrile partner.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Insight (Graphviz):

Figure 2: The catalytic cycle highlighting the epimerization loop responsible for high diastereoselectivity.[2]

Protocol B: Remote C4-Functionalization (Rh-Carbene Insertion)

Target: C4-Functionalization (Gamma position). Mechanism: This relies on steric control .[3] The C2 position is electronically activated (adjacent to N), but by using a bulky catalyst and a specific protecting group, the catalyst is forced to insert at the accessible C4 position.

Materials:

-

Catalyst:

(Davies Catalyst) -

Substrate: N-(α-oxoarylacetyl)-piperidine (The "Directing/Blocking" Group)

-

Reagent: Methyl aryldiazoacetate (Donor/Acceptor carbene precursor)[3][4]

-

Solvent:

-Trifluorotoluene (

Step-by-Step Workflow:

-

Catalyst Solution: In a flame-dried Schlenk flask, dissolve

(1 mol %) and the piperidine substrate (1.0 equiv) in -

Reagent Addition: Dissolve the aryldiazoacetate (1.5 equiv) in

. -

Controlled Addition: Add the diazo solution to the catalyst mixture via syringe pump over 2–3 hours at room temperature. Why? Keeping the diazo concentration low prevents carbene dimerization.

-

Completion: Stir for an additional 1 hour.

-

Workup: Evaporate solvent directly.

-

Purification: Silica gel chromatography. The N-protecting group can be removed later via hydrolysis if needed.

Data Summary: Regioselectivity Switch

| Catalyst | Protecting Group (N-R) | Major Site | Regio Ratio (r.r.) |

|---|

|

Protocol C: Electrochemical -Cyanation (Green Synthesis)

Target: C2-Cyanation of secondary (unprotected) piperidines.

Mechanism: An oxidative dehydrogenation mediated by ABNO.[5][6] ABNO is oxidized at the anode to an oxoammonium species, which abstracts a hydride from the piperidine

Materials:

-

Mediator: ABNO (9-azabicyclononane N-oxyl) (10 mol %)

-

Reagent: TMSCN (Trimethylsilyl cyanide) (2.0 equiv)

-

Electrolyte: 0.1 M

or -

Electrodes: Graphite rod (+) and Platinum wire (-).[6]

-

Cell: Undivided cell.

Step-by-Step Workflow:

-

Assembly: Set up an undivided electrolysis cell with the graphite anode and Pt cathode.

-

Solution Prep: Dissolve piperidine (0.5 mmol), ABNO (0.05 mmol), and electrolyte in MeCN (5 mL). Add TMSCN.[6]

-

Electrolysis: Apply Constant Current (CCE) of 3 mA.

-

Monitoring: Pass approx. 2.5–3.0 F/mol of charge. Monitor voltage (should remain low, <1.0 V vs Ag/AgCl, indicating mediator turnover).

-

Quench: Stop current, dilute with aqueous

. -

Extraction: Extract with DCM. The product is an

-aminonitrile, which is a versatile precursor for amino acids (via hydrolysis).

Part 3: References

-

Photoredox

-Arylation: -

Rh-Carbene Remote Functionalization:

-

Electrochemical Cyanation:

-

General Review:

Sources

- 1. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]